N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-Mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic triazoloquinoxaline derivative characterized by a mesityl (2,4,6-trimethylphenyl) substituent on the acetamide nitrogen and a methyl group at the 1-position of the triazoloquinoxaline core. Its structural uniqueness lies in the combination of a bulky mesityl group and the methylated triazoloquinoxaline scaffold, which may influence solubility, metabolic stability, and target binding compared to analogs with simpler substituents.
Properties
IUPAC Name |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-12-9-13(2)19(14(3)10-12)22-18(27)11-25-16-7-5-6-8-17(16)26-15(4)23-24-20(26)21(25)28/h5-10H,11H2,1-4H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJGXUNHPBGCQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of theTriazolo[4,3-a]Quinoxaline Core
The triazoloquinoxaline scaffold is constructed via a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, followed by annulation to form the quinoxaline ring.
Azide Precursor Preparation
The synthesis begins with 2-nitroaniline derivatives, which are diazotized and converted to azides using tert-butyl nitrite (TBN) and trimethylsilyl azide (TMSN$$3$$). This method avoids toxic sodium azide and improves safety. For example, 2-nitro-4-chloroaniline reacts with TBN in acetonitrile at 0°C, followed by TMSN$$3$$ addition, yielding 4-chloro-2-nitrobenzene azide with 85% efficiency.
Cycloaddition with Alkyne Derivatives
The azide undergoes a copper-free click reaction with dimethyl acetylenedicarboxylate (DMAD) to form a 1,2,3-triazole intermediate. Microwave irradiation at 120°C for 30 minutes in solvent-free conditions achieves 92% yield, as demonstrated in recent protocols. The triazole intermediate is subsequently hydrogenated using Pd/C under H$$_2$$ to reduce nitro groups and facilitate quinoxaline ring closure.
Table 1: Optimization of Cycloaddition Conditions
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | None | Neat | 120 (MW) | 92 |
| 2 | CuI | DMF | 80 | 78 |
| 3 | RuPhos | THF | 100 | 65 |
N-Methylation of the Triazoloquinoxaline Scaffold
The 1-position of the triazolo ring is methylated using dimethyl carbonate (DMC), a green methylating agent, in the presence of potassium carbonate. This method replaces toxic dimethyl sulfate and achieves 89% yield for N-methylated derivatives. The reaction proceeds in a closed vessel at 140°C for 6 hours, with DMC acting as both solvent and reagent.
Structural Characterization and Validation
The final product is characterized via $$^1$$H NMR, $$^13$$C NMR, and HRMS. Key spectral features include:
Challenges and Alternative Routes
Competing Rearrangements
During cycloaddition, trace amounts of regioisomeric triazoles (e.g.,triazolo[1,5-a]quinoxaline) may form due to alkyne electronic effects. These are minimized using electron-deficient alkynes like DMAD.
Green Chemistry Innovations
Recent efforts replace Pd/C hydrogenation with photocatalytic nitro reduction using eosin Y and visible light, achieving 82% yield with reduced metal waste.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chloranil for cyclization , and reducing agents for reduction reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in various substituted triazoloquinoxaline compounds.
Scientific Research Applications
N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with molecular targets such as DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and inhibiting cell proliferation . This mechanism is particularly relevant in its potential anticancer applications.
Comparison with Similar Compounds
Research Findings and Data
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (Predicted) | ~3.5 | 2.8 | 2.4 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 |
| Polar Surface Area (Ų) | ~95 | 92 | 92 |
Notes:
- LogP values estimated using fragment-based methods; mesityl’s trimethyl groups significantly increase hydrophobicity.
- All compounds share similar hydrogen-bonding capacity due to the acetamide and triazoloquinoxaline moieties.
Biological Activity
N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound belonging to the class of triazoloquinoxaline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a triazoloquinoxaline core, which is known for its diverse biological properties. The synthesis typically involves cyclization reactions and subsequent functionalization steps to achieve the desired molecular configuration .
The mechanism of action of this compound primarily involves its interaction with DNA. As a DNA intercalator , it inserts between base pairs within the DNA double helix, disrupting normal DNA function and inhibiting cell proliferation . This property is crucial for its anticancer potential.
Anticancer Properties
Numerous studies have highlighted the anticancer activity of triazoloquinoxaline derivatives. For instance:
These values indicate that this compound exhibits significant potency against various cancer cell lines.
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of related compounds within the quinoxaline family. The evaluation of these compounds used models such as metrazol-induced convulsions. Some derivatives exhibited promising anticonvulsant activity, suggesting potential therapeutic applications in epilepsy .
Case Studies
A notable study involved the synthesis and evaluation of several quinoxaline derivatives with a focus on their anticancer properties. Among these compounds, some demonstrated enhanced efficacy against specific cancer types while maintaining low toxicity profiles .
Comparative Analysis with Similar Compounds
Comparative studies with other derivatives reveal that modifications in the molecular structure significantly influence biological activity:
| Compound | Biological Activity |
|---|---|
| N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo...) | Strong anticancer activity |
| N-phenyl-2-(3-oxo-[1,2,4]triazolo...) | Moderate activity |
| N-benzyl-2-(1-methyl-[1,2,4]triazolo...) | Low activity |
These comparisons underscore the importance of structural nuances in determining biological efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves a multi-step approach:
- Triazoloquinoxaline Core Formation : Cyclization of precursors (e.g., quinoxaline derivatives and triazole intermediates) under acidic/basic conditions (e.g., H₂SO₄ or KOH) .
- Substituent Introduction : N-mesitylation via nucleophilic substitution using mesityl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Acetamide Formation : Coupling with activated acetic acid derivatives (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) .
- Optimization : Use design of experiments (DoE) to screen parameters (temperature, solvent, catalyst) and reduce trial-and-error approaches .
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .
- HPLC : Quantifies purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
- Data Normalization : Apply statistical tools (e.g., ANOVA) to account for batch effects or cell-line heterogeneity .
- Mechanistic Follow-Up : Use molecular docking to verify target binding affinity discrepancies (e.g., kinase vs. DNA interaction) .
- Example: A compound with inconsistent IC₅₀ values in MCF-7 vs. HEK293 cells may require pathway-specific profiling (e.g., apoptosis markers) .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of the triazoloquinoxaline core?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified mesityl or acetamide groups to assess steric/electronic effects .
- Computational Modeling : Perform DFT calculations to map electron density distributions and predict reactive sites .
- Biological Profiling : Compare inhibition of kinases (e.g., EGFR) or DNA intercalation across analogs .
- Key SAR Insight : The methoxy group in similar compounds enhances lipophilicity and target engagement .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer models?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Protein Interaction Studies : Use pull-down assays with biotinylated probes to isolate binding partners .
- In Vivo Validation : Xenograft models with dose-response studies (e.g., 10–50 mg/kg) and histopathology .
- Pathway Analysis : Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
